

Diethyl Carbonate: A Green Solvent for Modern Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl carbonate*

Cat. No.: *B041859*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl carbonate (DEC), with the chemical formula $C_5H_{10}O_3$, is an organic compound that is rapidly gaining prominence as a sustainable and versatile solvent and reagent in organic chemistry.^{[1][2]} As the principles of green chemistry become increasingly integrated into industrial and academic research, DEC presents an attractive alternative to conventional, often hazardous, solvents.^{[1][3]} Its low toxicity, biodegradability, and derivation from renewable resources position it as a key ingredient in developing more environmentally benign chemical processes.^{[4][5]} This guide provides a comprehensive overview of **diethyl carbonate**, detailing its properties, green synthesis routes, applications in organic synthesis, and specific experimental protocols.

DEC is a colorless liquid with a mild, pleasant odor.^{[6][7]} It is widely utilized as a high-quality solvent for various substances, including cellulose ethers, nitrocellulose, and both natural and synthetic resins.^{[1][8]} In recent years, its application has expanded significantly, particularly as a crucial component of electrolyte solutions in lithium-ion batteries and as a valuable ethylating and carbonylating agent in organic synthesis, offering a safer alternative to toxic reagents like phosgene and diethyl sulfate.^{[3][9][10]}

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is essential for its effective application. The key properties of **diethyl carbonate** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O ₃	[11]
Molecular Weight	118.13 g/mol	[6] [12]
Appearance	Colorless, clear liquid	[1] [11]
Odor	Mild, pleasant, ethereal	[6] [13]
Density	0.975 g/mL at 25 °C	[1] [14]
Melting Point	-43 °C	[1] [14]
Boiling Point	126-128 °C	[1] [14]
Flash Point	33 °C / 91.4 °F	[13]
Vapor Pressure	11 mbar at 20 °C	[13]
Vapor Density	4.07 (Air = 1)	[8] [13]
Solubility	Insoluble in water; Soluble in alcohol, ether, and other organic solvents.	[1] [11]
Refractive Index (n _{20/D})	1.384	[1] [14]
LogP (o/w)	1.21	[15]

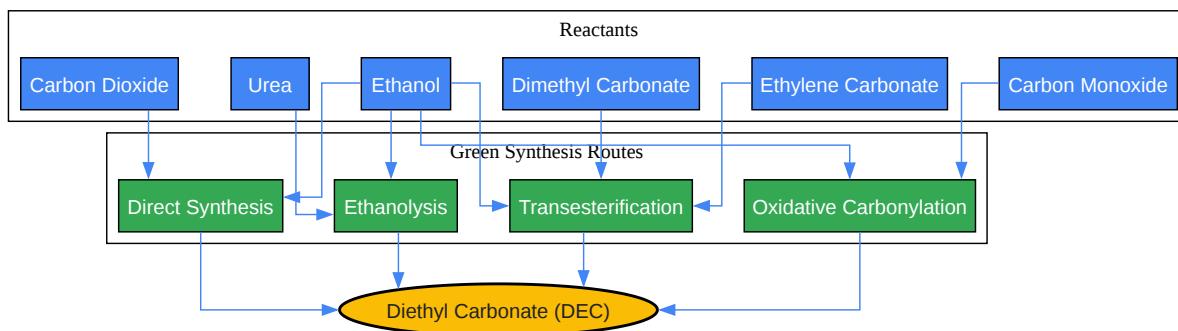
Green Solvent Credentials

Diethyl carbonate's designation as a "green solvent" is supported by several key characteristics that align with the core principles of green chemistry. These attributes make it a superior choice over many traditional solvents like chlorinated hydrocarbons and aromatic compounds.[\[1\]](#)

- **Low Toxicity:** DEC exhibits low toxicity, making it safer to handle compared to hazardous reagents like phosgene, methyl halides, and dimethyl sulfate that it often replaces.[2][3][16] Its oral LD50 in rats is reported to be greater than 4876 mg/kg.[11][15]
- **Biodegradability:** DEC is readily biodegradable.[12][17] When released into the environment, it decomposes into carbon dioxide and ethanol, which have a lower environmental impact. [18] Studies have shown degradation rates of 75-81% over 28 days.[17]
- **Sustainable Synthesis:** Modern synthesis routes for DEC are increasingly aligned with green chemistry principles. These methods often utilize renewable feedstocks like bioethanol and captured carbon dioxide, contributing to a more circular economy.[3][9][19]
- **Reduced Environmental Impact:** The use of DEC can lead to a reduction in harmful emissions, such as volatile organic compounds (VOCs), CO₂, and particulates, particularly when used as a fuel additive.[18][20]
- **Safety Profile:** Compared to other carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC), DEC has lower volatility and reduced flammability, enhancing safety during manufacturing and use, especially in applications like lithium-ion batteries.[1]

Synthesis of Diethyl Carbonate

The production of **diethyl carbonate** has evolved from hazardous traditional methods to more sustainable, green pathways. The historical reliance on the reaction of phosgene with ethanol has been largely superseded by cleaner technologies that avoid toxic precursors and minimize waste.[3][9]


Traditional Phosgene Route (Non-Green)

The original industrial method for DEC synthesis involved the reaction of highly toxic phosgene (COCl₂) with ethanol. This process, while effective, generates corrosive hydrogen chloride (HCl) as a byproduct and poses significant safety and environmental hazards.

Green Synthesis Routes

Several non-phosgene routes have been developed, which are more environmentally friendly and economically viable.[3][9]

- **Ethanolysis of Urea:** This method involves the reaction of urea with ethanol. It is considered a green process because urea is an inexpensive and non-toxic raw material, and the co-product, ammonia, can be recycled to produce more urea, creating a closed-loop system.[3] This route also avoids the formation of water, simplifying product separation.[3]
- **Direct Synthesis from CO₂ and Ethanol:** This is one of the most promising green routes as it utilizes carbon dioxide, a greenhouse gas, as a C1 feedstock. The reaction is typically carried out over heterogeneous catalysts, such as ceria (CeO₂) or zirconium-based catalysts.[21][22] The main challenge is overcoming the thermodynamic equilibrium, which often requires the use of a dehydrating agent to remove the water formed during the reaction.[21]
- **Transesterification of Carbonates:** DEC can be synthesized by the transesterification of other carbonates, such as dimethyl carbonate (DMC) or cyclic carbonates like ethylene carbonate (EC), with ethanol.[23][24] This method can be highly efficient, especially when catalyzed by solid bases.[25]
- **Oxidative Carbonylation of Ethanol:** This process involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. While it avoids phosgene, it still uses toxic carbon monoxide.[3][9]

[Click to download full resolution via product page](#)

Sustainable Synthesis Routes to Diethyl Carbonate

Applications in Organic Chemistry

Diethyl carbonate is a versatile compound that serves as both a solvent and a reagent in a wide array of organic transformations.

As a Green Solvent

DEC's favorable properties make it an excellent solvent for various applications:

- Pharmaceutical Synthesis: It is used as a reaction medium for transformations such as esterifications and carbonylations, replacing less desirable solvents like chlorinated and aromatic hydrocarbons.[\[1\]](#)
- Polymer and Resin Chemistry: DEC is an effective solvent for cellulose ethers, nitrocellulose, and various natural and synthetic resins.[\[1\]](#)[\[26\]](#)
- Electrolytes: It is a key component in electrolytes for lithium-ion batteries, where its low viscosity and good electrochemical stability contribute to improved battery performance and safety.[\[1\]](#)[\[3\]](#)
- Extraction: DEC has been successfully applied as a green extraction solvent for determining chlorophenols in water samples using dispersive liquid-liquid microextraction.[\[4\]](#)[\[27\]](#)

As an Ethylation and Carbonylation Reagent

DEC is a valuable reagent for introducing ethyl and carbonyl groups into molecules, providing a safer alternative to traditional, more hazardous chemicals.[\[10\]](#)

- O-Ethylation of Phenols: DEC can be used to ethylate phenols to produce aryl ethyl ethers, which are important intermediates in the fragrance, pesticide, and pharmaceutical industries. These reactions are often carried out in the presence of a base catalyst.
- C-Alkoxy carbonylation: It is effective in the C-alkoxy carbonylation of enolate anions, as well as aryl and alkyl cyanides.[\[10\]](#)
- Synthesis of Heterocycles: DEC reacts with 1,2-amino alcohols to yield 2-oxazolidinones, which are important structural motifs in many pharmaceutical compounds.

- Carbamate Synthesis: It is used in the synthesis of carbamates, which are precursors for various bioactive molecules.[10]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving **diethyl carbonate**, providing a comparative overview of different catalytic systems and reaction conditions.

Table 6.1: Direct Synthesis of DEC from Ethanol and CO₂

Catalyst	Dehydrating Agent	Temp (°C)	Pressure (bar)	Time (h)	DEC Yield (%)	Reference
CeO ₂	2-Cyanopyridine	150	40	3	45	[21]
ZrO ₂ / 3A molecular sieves	3A molecular sieves	170	35	-	-	
Ce-Zr-O	None (continuous flow)	140	140	20	0.55	[22]
Bu ₂ SnO	2,2-Diethoxypropane	-	-	-	-	[19]

Note: Direct comparison of yields can be challenging due to different reaction setups (batch vs. continuous flow) and definitions of yield.

Table 6.2: Transesterification Reactions for DEC Synthesis

Reactants	Catalyst	Temp (°C)	Time (h)	DEC Yield (%)	Reference
Dimethyl Carbonate + Ethanol	14 wt% KATriz/Al ₂ O ₃	-	8	91 (selectivity)	[25]
Ethylene Carbonate + Ethanol	Sodium ethoxide	-	-	91	[23]
Dimethyl Carbonate + Ethanol	Sodium ethoxide	-	-	-	[28]

Table 6.3: O-Ethylation of Phenols with DEC

Substrate	Catalyst	Temp (°C)	Time (h)	Conversion (%)	Selectivity (%)	Reference
Phenol	K ₂ CO ₃ /Na Y	150	2.5	99.5	97.8 (to phenetole)	[29]
Phenol	20% KOH/Activ e Carbon	130	2.5	99.6	98.2 (to phenetole)	[30]
Eugenol	KF/γ-Al ₂ O ₃	-	-	-	-	[31]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **diethyl carbonate**.

Protocol: Direct Synthesis of DEC from Ethanol and CO₂ using a Ceria Catalyst

This protocol is based on the batch reaction synthesis described by Giram et al.[21]

Materials:

- Ethanol (anhydrous)
- 2-Cyanopyridine (2-CP)
- Ceria (CeO_2) catalyst
- Carbon Dioxide (high purity)
- High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller.

Procedure:

- Charge the autoclave with ethanol, 2-cyanopyridine (in a 2:1 molar ratio of ethanol to 2-CP), and the CeO_2 catalyst (2.17 wt% with respect to ethanol).
- Seal the reactor and purge it several times with low-pressure CO_2 to remove air.
- Pressurize the reactor with CO_2 to the desired initial pressure (e.g., 40 bar).
- Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).
- Maintain the reaction at this temperature and pressure for the specified duration (e.g., 3 hours).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO_2 .
- Open the reactor and collect the liquid product mixture.
- Analyze the product mixture using gas chromatography (GC) with a flame ionization detector (FID) to determine the conversion of ethanol and the yield of **diethyl carbonate**.

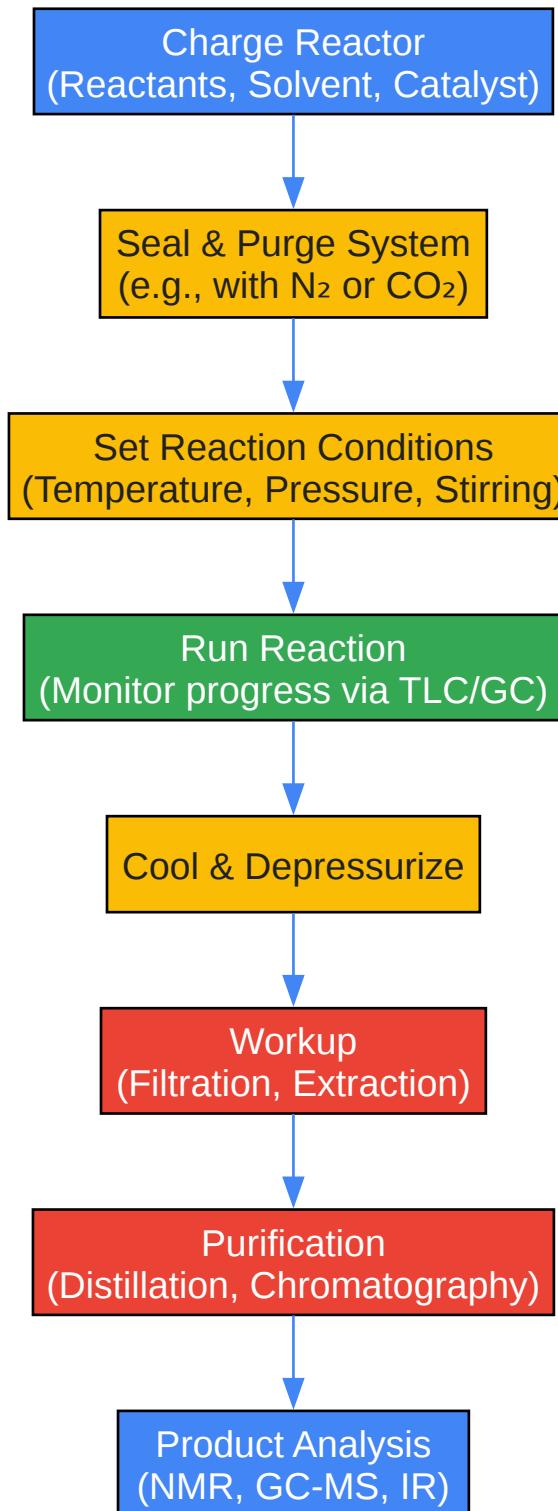
Protocol: O-Ethylation of Phenol with DEC

This protocol is a generalized procedure based on the work of Ouk et al. and others.[\[29\]](#)[\[30\]](#)
[\[32\]](#)

Materials:

- Phenol
- **Diethyl carbonate (DEC)**
- Potassium carbonate (K_2CO_3), anhydrous
- Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Heating mantle

Procedure:

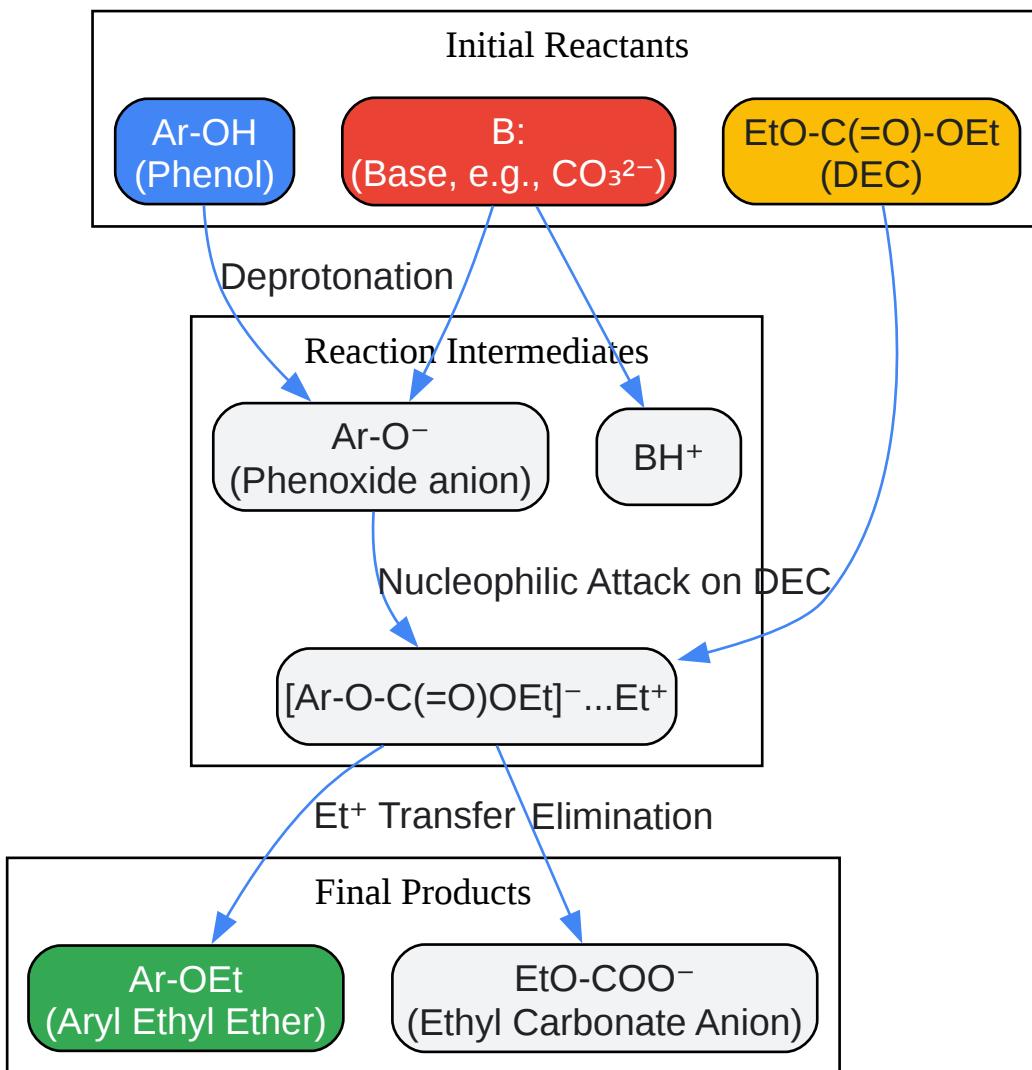

- To a round-bottom flask, add phenol, an excess of **diethyl carbonate** (e.g., a 1.5:1 molar ratio of DEC to phenol), and potassium carbonate (e.g., 4% by mass of the total system).
- Assemble the reflux apparatus and begin stirring the mixture.
- Heat the reaction mixture to the desired temperature (e.g., 150 °C) and maintain it at reflux for the specified time (e.g., 2.5 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solid catalyst by filtration.
- Remove the excess **diethyl carbonate** under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation or column chromatography on silica gel to yield the pure aryl ethyl ether.

Workflow and Mechanistic Diagrams

Visualizing workflows and reaction mechanisms can aid in understanding the processes involving **diethyl carbonate**.

Experimental Workflow for a Catalytic Reaction

The following diagram illustrates a typical workflow for a laboratory-scale batch reaction using DEC.



[Click to download full resolution via product page](#)

General Experimental Workflow for Batch Synthesis

Simplified Mechanism of Base-Catalyzed O-Ethylation of Phenol

This diagram shows a plausible mechanistic pathway for the ethylation of a phenol using DEC in the presence of a base like K_2CO_3 .

[Click to download full resolution via product page](#)

Simplified O-Ethylation Mechanism

Safety and Handling

While **diethyl carbonate** is considered to have low toxicity, it is a flammable liquid and should be handled with appropriate safety precautions.[12][13]

- Flammability: DEC is a flammable liquid with a flash point of 33 °C.[13] It should be kept away from heat, sparks, open flames, and other ignition sources.[33] Use in a well-ventilated area and employ explosion-proof equipment.[33]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling DEC.
- Incompatibilities: DEC is incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents.[1][11] Contact with these substances can lead to vigorous reactions.
- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[33] Protect from moisture, as it can slowly hydrolyze to ethanol and carbon dioxide.[11]
- Spills: In case of a spill, collect the liquid with an inert absorbent material and dispose of it according to local regulations.[7]

Conclusion

Diethyl carbonate stands out as a genuinely green solvent and reagent with significant potential to make organic chemistry more sustainable. Its favorable safety and environmental profile, combined with its versatility in a range of applications from pharmaceutical synthesis to energy storage, underscores its importance.[1][3][18] The development of cleaner, more efficient synthesis routes, particularly those that utilize CO₂ as a feedstock, further enhances its green credentials. For researchers and professionals in drug development and chemical manufacturing, embracing **diethyl carbonate** offers a practical and effective way to implement the principles of green chemistry, leading to safer, more sustainable, and economically viable processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl Carbonate: Green Chemistry's Versatile Ally [epchems.com]
- 2. Page loading... [guidechem.com]
- 3. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Diethyl carbonate as a green extraction solvent for chlorophenol determination with dispersive liquid–liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents | Chemical Engineering Transactions [cetjournal.it]
- 6. Diethyl Carbonate | (C₂H₅O)₂CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 1022 - DIETHYL CARBONATE [inchem.org]
- 8. diethyl carbonate, 105-58-8 [thegoodsentscompany.com]
- 9. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. nbino.com [nbino.com]
- 11. framochem.com [framochem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. 碳酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. iris.unive.it [iris.unive.it]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing)
DOI:10.1039/D3SU00367A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Direct synthesis of diethyl carbonate from ethanol and carbon dioxide over ceria catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Continuous synthesis of diethyl carbonate from ethanol and CO 2 over Ce–Zr–O catalysts - *Catalysis Science & Technology* (RSC Publishing) DOI:10.1039/C4CY01400F [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al 2 O 3 ... - *Catalysis Science & Technology* (RSC Publishing) DOI:10.1039/D4CY00979G [pubs.rsc.org]
- 25. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al₂O₃ catalyst - *Catalysis Science & Technology* (RSC Publishing) [pubs.rsc.org]
- 26. US1651578A - Nitrocellulose lacquer composition - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. scribd.com [scribd.com]
- 33. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Diethyl Carbonate: A Green Solvent for Modern Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041859#diethyl-carbonate-as-a-green-solvent-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com